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Introduction
Tivozanib hydrate, a quinoline urea derivative, is a potent and selective oral tyrosine kinase

inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Marketed

under the brand name Fotivda®, it is indicated for the treatment of advanced renal cell

carcinoma (RCC).[1][4] This technical guide provides an in-depth overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of tivozanib, presenting key data,

experimental methodologies, and visual representations of its mechanism of action and

analytical workflows. Tivozanib's high selectivity for VEGFR-1, -2, and -3 is a key characteristic,

potentially contributing to a more manageable safety profile compared to other TKIs.[2][5][6]

Pharmacodynamics: Mechanism of Action
Tivozanib exerts its therapeutic effect by inhibiting angiogenesis, the formation of new blood

vessels that tumors need to grow and metastasize.[2] It achieves this by selectively targeting

and inhibiting the phosphorylation of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1]

[2][7] This blockade disrupts the downstream signaling cascades, including the MAPK and

PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[2]

The inhibition of these pathways ultimately leads to reduced tumor vascularization, vascular

permeability, and tumor growth.[8][9] In preclinical models, tivozanib has demonstrated potent

anti-tumor activity across a range of cancer types.[9][10]
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A key pharmacodynamic marker for tivozanib activity is an increase in blood pressure

(hypertension), which is considered an on-target effect of VEGFR inhibition.[3][11] Clinical

studies have shown a correlation between tivozanib exposure and increases in both systolic

and diastolic blood pressure.[11] Another potential pharmacodynamic marker is the level of

soluble VEGFR2 (sVEGFR2) in serum, which has been observed to decrease with tivozanib

treatment, and this effect increases with greater drug exposure.[4]
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Caption: Tivozanib inhibits the VEGF signaling pathway by blocking the phosphorylation of

VEGFR-1, -2, and -3.

Pharmacokinetics
The pharmacokinetic profile of tivozanib is characterized by a long absorption time and a

terminal half-life that supports once-daily oral administration.[12]

Absorption
Following oral administration, tivozanib is absorbed with a median time to maximum plasma

concentration (Tmax) ranging from 2 to 24 hours.[1][12] A study in healthy volunteers who

received a radiolabeled dose reported a mean Tmax of 10.9 hours.[13][14] The administration

of tivozanib with a high-fat meal decreases the maximum concentration (Cmax) by

approximately 23% but does not have a clinically significant effect on the total exposure (Area

Under the Curve - AUC), indicating that the drug can be taken with or without food.[12][15]

Distribution
Tivozanib is highly bound to plasma proteins, at a rate of over 99%, primarily to albumin.[1][4]

This binding is independent of the drug concentration.[16] The apparent volume of distribution

(V/F) of tivozanib is approximately 123 L.[4]

Metabolism
Tivozanib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser

extent, CYP1A1.[1][4] UGT-mediated glucuronidation also plays a role in its metabolism.[17]

Despite being metabolized, over 90% of the circulating drug is in its unchanged form.[1][4] The

identified metabolites are products of demethylation, hydroxylation, and N-oxidation, as well as

glucuronides.[1]

Excretion
Tivozanib is primarily eliminated through the feces.[1][4] Following a single oral dose of

radiolabeled tivozanib in healthy volunteers, approximately 79% of the administered dose was

recovered in the feces (with 26% as unchanged drug), and about 12% was found in the urine,

exclusively as metabolites.[4][13] No unchanged tivozanib is excreted in the urine.[13]
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Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of tivozanib.

Parameter Value Reference

Tmax (median) 2 - 24 hours [1][4]

Cmax (single 1.34 mg dose,

healthy subjects)
12.1 ± 5.67 ng/mL [4]

AUC (single 1.34 mg dose,

healthy subjects)
1084 ± 417.0 ng·h/mL [4]

Protein Binding >99% (mainly to albumin) [1][4]

Apparent Volume of

Distribution (Vd/F)
123 L [4]

Apparent Clearance (CL/F) ~0.75 L/h [4]

Elimination Half-life (t½) 4.5 - 5.1 days (~111 hours) [1][4]

Primary Route of Elimination Feces [1][4]

Drug Interactions
The co-administration of tivozanib with strong inducers or inhibitors of CYP3A4 can affect its

pharmacokinetics.

Strong CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer like rifampicin

can decrease the AUC and half-life of tivozanib by approximately 52% and 55%,

respectively.[18] Therefore, the concomitant use of strong CYP3A4 inducers should be

avoided if possible.[16]

Strong CYP3A4 Inhibitors: The co-administration of tivozanib with a strong CYP3A4 inhibitor,

such as ketoconazole, does not result in clinically significant changes to its

pharmacokinetics.[1][16]

Experimental Protocols
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Pharmacokinetic Analysis: A Typical Workflow
The determination of tivozanib's pharmacokinetic parameters in clinical trials typically involves

the following steps:

Study Design: A Phase I, open-label, single-dose, or multiple-dose study is conducted in

healthy volunteers or patients with the target disease.

Dosing and Sample Collection: Participants receive a standardized oral dose of tivozanib.

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various

intervals post-dose) into tubes containing an anticoagulant like K2-EDTA. Plasma is

separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: Plasma concentrations of tivozanib and its metabolites are quantified

using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method. This involves protein precipitation from the plasma samples, followed by

chromatographic separation and mass spectrometric detection.

Pharmacokinetic Data Analysis: The plasma concentration-time data for each participant is

analyzed using non-compartmental methods to determine key PK parameters such as

Cmax, Tmax, AUC, t½, Vd/F, and CL/F.
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Typical Pharmacokinetic Analysis Workflow
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Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like

tivozanib.

Pharmacodynamic Assessment: Blood Pressure
Monitoring
In clinical trials, blood pressure is a key pharmacodynamic endpoint. It is typically monitored as

follows:
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Baseline Measurement: Blood pressure is measured at baseline before the initiation of

tivozanib treatment.

Regular Monitoring: Measurements are taken at regular intervals throughout the treatment

cycles (e.g., at each clinic visit).

Standardized Procedure: To ensure consistency, blood pressure is measured by trained

personnel using a calibrated sphygmomanometer after the patient has been resting for a

specified period (e.g., 5 minutes). Multiple readings may be taken and averaged.

Data Analysis: Changes from baseline in systolic and diastolic blood pressure are calculated

and correlated with tivozanib exposure levels.

Relationship Between Pharmacokinetics and
Pharmacodynamics
The pharmacokinetic properties of tivozanib, particularly its long half-life, ensure sustained

plasma concentrations, leading to continuous inhibition of VEGFRs.[2] This sustained target

engagement is believed to be crucial for its anti-angiogenic and anti-tumor effects. The dose-

proportional increase in exposure allows for predictable pharmacodynamic responses. The

relationship between tivozanib's PK and PD is evident in the observed correlation between

drug exposure and the magnitude of on-target effects like hypertension and the reduction in

sVEGFR2 levels.[11]
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Pharmacokinetic-Pharmacodynamic Relationship of Tivozanib
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Caption: The logical flow from Tivozanib administration and its PK properties to its PD effects.

Conclusion
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Tivozanib hydrate exhibits a pharmacokinetic profile that is well-suited for its role as a once-

daily oral anti-angiogenic agent. Its high selectivity for VEGFRs and sustained plasma

concentrations contribute to its potent pharmacodynamic effects. A thorough understanding of

its absorption, distribution, metabolism, excretion, and drug interaction potential is essential for

its safe and effective use in the clinical setting. The correlation between its pharmacokinetic

exposure and pharmacodynamic responses, such as hypertension, underscores the

importance of monitoring these parameters to optimize therapy. Further research may continue

to elucidate the nuances of its PK/PD relationship and identify biomarkers to personalize

treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27121337/
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://pubmed.ncbi.nlm.nih.gov/27121337/
https://www.researchgate.net/publication/254082510_Absorption_Metabolism_and_Excretion_of_14C-Tivozanib_a_Vascular_Endothelial_Growth_Factor_Receptor_Tyrosine_Kinase_Inhibitor_in_Healthy_Male_Participants_A_Phase_I_Open-Label_Mass-Balance_Study
https://pubmed.ncbi.nlm.nih.gov/27128461/
https://pubmed.ncbi.nlm.nih.gov/27128461/
https://www.oncologynewscentral.com/drugs/monograph/181152-321028/tivozanib-oral
https://pmc.ncbi.nlm.nih.gov/articles/PMC10066464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10066464/
https://cancer-druginteractions.org/interactions/716/all
https://cancer-druginteractions.org/interactions/716/all
https://www.benchchem.com/product/b560398#pharmacokinetics-and-pharmacodynamics-of-tivozanib-hydrate
https://www.benchchem.com/product/b560398#pharmacokinetics-and-pharmacodynamics-of-tivozanib-hydrate
https://www.benchchem.com/product/b560398#pharmacokinetics-and-pharmacodynamics-of-tivozanib-hydrate
https://www.benchchem.com/product/b560398#pharmacokinetics-and-pharmacodynamics-of-tivozanib-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

